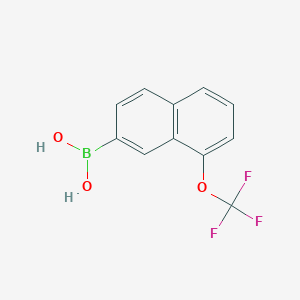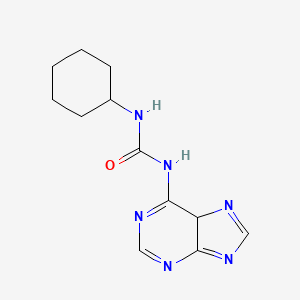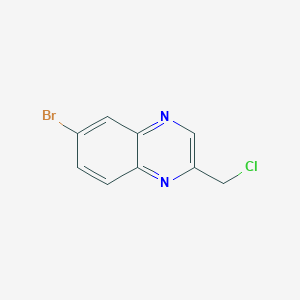
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2 and a molecular weight of 253.14 g/mol . It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic compounds . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, where the C(sp3)–H bond of tetrahydroisoquinoline is directly coupled with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar synthetic routes as those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
科学的研究の応用
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of (6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, influencing biological processes such as neurotransmission and cellular signaling . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of key proteins involved in these processes .
類似化合物との比較
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the methanamine and dihydrochloride groups.
1,2,3,4-Tetrahydroisoquinoline: A parent compound that forms the basis for many derivatives, including (6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and potential biological activity, making it a valuable compound for research and development .
特性
分子式 |
C10H15Cl2FN2 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC名 |
(6-fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-2,5,10,13H,3-4,6,12H2;2*1H |
InChIキー |
MMFJWQYMJPLRRR-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=C1C=C(C=C2)F)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile](/img/structure/B11860279.png)






